4-Fluoro-1,2-dimethoxybenzene
Overview
Description
4-Fluoro-1,2-dimethoxybenzene is a raw material used in organic synthesis . It is a colorless to orange to green clear liquid . It is also known as 4-Fluoroveratrole .
Molecular Structure Analysis
The molecular formula of 4-Fluoro-1,2-dimethoxybenzene is C8H9FO2 . Its molecular weight is 156.16 . The InChI key is DAGKHJDZYJFWSO-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
4-Fluoro-1,2-dimethoxybenzene has a boiling point of 123 °C/45 mmHg and a flash point of 91 °C . Its specific gravity is 1.19 and its refractive index is 1.51 .
Scientific Research Applications
1. Microbiome Research
- Application Summary : 4-Fluoro-1,2-dimethoxybenzene is used in the development of the differential fluorescent marking (DFM) strategy. This strategy is used for tracking synthetic communities and assembly dynamics in microbiome research .
- Methods of Application : The DFM strategy employs three distinguishable fluorescent proteins in single and double combinations. It capitalises on enhanced stability and broad applicability across diverse Proteobacteria species .
- Results or Outcomes : Through the application of flow cytometry, researchers successfully differentiated, quantified, and tracked a diverse six-member synthetic community under various complex conditions like root rhizosphere .
2. Battery Research
- Application Summary : 4-Fluoro-1,2-dimethoxybenzene is used as an additive in the electrolyte for liquid state Al-plastic film lithium-ion batteries .
- Methods of Application : The redox reactions of 4-Fluoro-1,2-dimethoxybenzene were characterized using overcharge tests, galvanostatic charge–discharge techniques, linear sweep voltammetry tests, rate capability tests, and cycling tests .
- Results or Outcomes : The initial charge reaction occurred at 4.1 V and their redox products were shuttled between the cathode and anode. The shuttle reactions consumed excess current, thus resulting in an improvement on overcharge performance for the batteries .
Safety And Hazards
4-Fluoro-1,2-dimethoxybenzene is a combustible liquid . It is recommended to keep away from heat/sparks/open flames/hot surfaces and to wear protective gloves/eye protection/face protection . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .
Relevant Papers
One relevant paper titled “Application of 2-chloro-1,4-dimethoxybenzene and 4-fluoro-1,2-dimethoxybenzene additives in electrolyte for liquid state Al-plastic film lithium-ion batteries” discusses the use of 4-Fluoro-1,2-dimethoxybenzene as a redox shuttle additive for the prevention of electrolyte decomposition in an overcharged liquid state Al-plastic film lithium-ion batteries .
properties
IUPAC Name |
4-fluoro-1,2-dimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGKHJDZYJFWSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343981 | |
Record name | 4-Fluoroveratrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20343981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-1,2-dimethoxybenzene | |
CAS RN |
398-62-9 | |
Record name | 4-Fluoroveratrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20343981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluoro-1,2-dimethoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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